molecular formula C50H87N13O10 B1677105 Octapeptin C1 CAS No. 59217-95-7

Octapeptin C1

Cat. No. B1677105
CAS RN: 59217-95-7
M. Wt: 1030.3 g/mol
InChI Key: LXJHAXOSIOZDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octapeptin C1 is a non-ribosomal lipopeptide antibiotic that does not exhibit cross-resistance with polymyxins and has a broader spectrum of activity that includes Gram-positive bacteria. Octapeptins may be useful in the development of new antibiotics against polymyxin-resistant Gram-negative pathogens, in particular Pseudomonas aeruginosa, Acinetobacter baumannii and Klebsiella pneumoniae.

properties

CAS RN

59217-95-7

Product Name

Octapeptin C1

Molecular Formula

C50H87N13O10

Molecular Weight

1030.3 g/mol

IUPAC Name

N-[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]-3-hydroxy-6-methyloctanamide

InChI

InChI=1S/C50H87N13O10/c1-7-31(6)13-14-33(64)28-42(65)56-34(15-20-51)44(67)60-38-19-24-55-43(66)39(25-29(2)3)61-46(69)36(17-22-53)57-45(68)35(16-21-52)59-49(72)40(26-30(4)5)62-50(73)41(27-32-11-9-8-10-12-32)63-47(70)37(18-23-54)58-48(38)71/h8-12,29-31,33-41,64H,7,13-28,51-54H2,1-6H3,(H,55,66)(H,56,65)(H,57,68)(H,58,71)(H,59,72)(H,60,67)(H,61,69)(H,62,73)(H,63,70)

InChI Key

LXJHAXOSIOZDMJ-UHFFFAOYSA-N

SMILES

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O

Canonical SMILES

CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Antibiotic 333-25
Bu 2470
Bu 2470 A
Bu 2470 B1
Bu 2470 B2a
Bu 2470 B2b
Bu-1880
EM 49
octapeptin
octapeptin A1
octapeptin A2
octapeptin A3
octapeptin A4
octapeptin antibiotics
octapeptin B1
octapeptin B2
octapeptin B3
octapeptin B4
octapeptin C
octapeptin C1
octapeptin D
octapeptin D1
octapeptin D2
octapeptin D3
octapeptin D4
octapeptin tetrahydrochloride
Y-849

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octapeptin C1
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Octapeptin C1
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Octapeptin C1
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Octapeptin C1
Reactant of Route 5
Octapeptin C1
Reactant of Route 6
Octapeptin C1

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